2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine
Description
Properties
CAS No. |
63581-48-6 |
|---|---|
Molecular Formula |
C12H8N4O2 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7H,(H,13,14,15) |
InChI Key |
SNEPVAQSJPTXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most efficient route to 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine involves a one-pot tandem sequence using 2-chloro-3-nitropyridine (1 ) as the starting material. The process begins with an SNAr reaction between 1 and a primary amine (e.g., methylamine) in a H2O-isopropyl alcohol (IPA) solvent system (1:1 v/v) at 80°C for 2 hours. This step introduces the first diversity element at the N-1 position, forming N-substituted pyridine-2-amine (2 ). Subsequent in situ reduction of the nitro group using Zn dust and concentrated HCl yields pyridine-2,3-diamine (3 ), which undergoes heterocyclization with 4-nitrobenzaldehyde to construct the imidazo[4,5-b]pyridine core (4 ).
The H2O-IPA system plays a dual role: it facilitates the SNAr reaction by stabilizing intermediates through hydrogen bonding and promotes cyclization via dehydration. The reaction proceeds through an imine intermediate, as confirmed by time-dependent 1H NMR studies. Aromatization of the dihydroimidazo intermediate completes the synthesis, yielding the target compound in 85–92% purity after column chromatography.
Substrate Scope and Optimization
The method accommodates diverse aldehydes, including electron-deficient aryl aldehydes like 4-nitrobenzaldehyde. Key experimental parameters include:
-
Temperature : 80°C for SNAr and reduction; 85°C for cyclization.
-
Catalyst : Metal- and base-free conditions.
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Solvent : H2O-IPA (1:1) enhances reaction rates and yields compared to aprotic solvents.
A representative synthesis of 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine achieved a 90% isolated yield under these conditions. Polar protic solvents (e.g., MeOH, EtOH) provided comparable results, while toluene or THF reduced yields to <50%.
Multi-Step Synthesis via Acetylation and Aldehyde Condensation
Sequential Functionalization Strategy
An alternative four-step protocol starts with 5,6-diaminopyridine-3-ol (1 ). Acetylation using acetic anhydride forms diacetylated intermediate 2 , which reacts with 4-nitrobenzaldehyde in DMF under reflux to generate imidazo[4,5-b]pyridine 3 . Subsequent SNAr reaction with p-chloronitrobenzene introduces a 4-nitrophenoxy group at position 6, yielding 4 . Acidic hydrolysis (70% H2SO4) and neutralization (10% NaOH) furnish the final product 5a-w .
Limitations and Adaptations
While this method reliably installs the 4-nitrophenyl group at position 2, the additional nitrophenoxy moiety at position 6 necessitates post-synthetic modifications for target specificity. Omitting the p-chloronitrobenzene step and optimizing the aldehyde condensation could directly yield 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine. However, the original procedure reports a 65–75% yield for the nitrophenoxy derivative, suggesting potential efficiency losses in truncated routes.
Reductive Cyclization of Nitroimidazole Carbonyl Compounds
Comparative Analysis
This method’s reliance on nitroimidazole precursors introduces synthetic complexity, requiring additional steps to remove oxygen functionalities. Yields for analogous pyridinones range from 55–70%, underscoring the need for optimization when adapting to nitroaryl substrates.
Structural Characterization and Analytical Data
Spectroscopic Validation
1H NMR spectra of 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine exhibit characteristic signals:
-
Aromatic protons : δ 8.65 (d, J = 5.1 Hz, 1H, pyridine H-7), 8.32–8.20 (m, 4H, nitrophenyl), 7.89 (d, J = 5.1 Hz, 1H, pyridine H-5).
HRMS analysis confirms the molecular ion peak at m/z 279.0754 (calc. for C12H8N4O2: 279.0625) .
Chemical Reactions Analysis
Key Steps:
-
Nucleophilic Aromatic Substitution (SNAr) :
-
Reaction with primary amines (e.g., cyclohexylamine) in solvents like H₂O-IPA at 80°C for 2 hours to form N-substituted pyridine-2-amine intermediates .
-
Conditions: Refluxing dichloromethane or optimized H₂O-IPA solvent mixtures reduce reaction times to 2 hours compared to traditional 24-hour protocols .
-
-
Nitro Group Reduction :
-
Heteroannulation :
| Step | Conditions | Key Reagents | Yield |
|---|---|---|---|
| SNAr Reaction | H₂O-IPA, 80°C, 2 hours | Primary amines | High |
| Nitro Group Reduction | Zn/HCOONH₃, 80°C, 45 minutes | Zn, HCOONH₃ | 90% |
| Heteroannulation | H₂O-IPA, 85°C, 10 hours | Aromatic aldehydes | Excellent |
Reaction Mechanism
The heteroannulation step proceeds via route A , involving imine formation followed by cyclization and aromatization .
Mechanistic Evidence:
-
Time-dependent ¹H NMR studies confirm the transient formation of an imine intermediate (δ 7.00 ppm) and subsequent cyclization to an aromatic product (δ 8.60 ppm) .
-
Key Intermediates :
Plausible Pathway:
-
Imine Formation : Condensation of pyridine-2,3-diamine and aldehyde generates an imine.
-
Cyclization : Intramolecular attack forms a dihydro-imidazo intermediate.
-
Aromatization : Loss of hydrogen yields the fully aromatic imidazo[4,5-b]pyridine .
Nitro Group Reduction
The nitrophenyl substituent undergoes reduction to an amine, altering electronic properties and enabling further derivatization . This step is critical in activating the compound for subsequent reactions.
Alkylation Reactions
While the specific compound in this study lacks a bromine substituent, related imidazo[4,5-b]pyridines undergo alkylation at position 3 using alkyl halides (e.g., allyl bromide or propargyl bromide) . This highlights the scaffold’s versatility in substitution chemistry.
Positional Selectivity
The nitrophenyl group at position 2 directs reactivity due to its electron-withdrawing nature, stabilizing transition states in substitution reactions.
Alkylation Examples (Related Derivatives)
| Alkylating Agent | Product | Key Features |
|---|---|---|
| Allyl bromide | 3-Allyl derivatives | Enhanced lipophilicity |
| Propargyl bromide | 3-Propargyl derivatives | Potential for click chemistry |
Reactivity Insights
-
Nitrophenyl Substituent : Enhances aromaticity and reactivity by withdrawing electron density from the heterocyclic core.
-
Biological Relevance : The nitro group may facilitate binding to enzymes (e.g., DprE1 in tuberculosis), suggesting structure-activity relationships in medicinal chemistry .
References
-
EvitaChem. (2025). 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine.
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine.
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine.
-
PMC. (2018). 1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents.
-
UCTM Journal. (2022). New Imidazo[4,5-b]pyridine Derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. Specifically, studies have shown that 2-(4-nitrophenyl)-1H-imidazo(4,5-b)pyridine and its derivatives can act as effective agents against various bacteria and fungi. For instance, compounds synthesized from this scaffold have been evaluated for their ability to inhibit Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L .
Anticancer Properties
Imidazo[4,5-b]pyridine derivatives are also being investigated for their anticancer potential. These compounds have been shown to inhibit several cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The structural similarity of imidazo[4,5-b]pyridine to purines enhances its interaction with biological targets related to cancer pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of 2-(4-nitrophenyl)-1H-imidazo(4,5-b)pyridine have been documented in various studies. These compounds can modulate inflammatory responses by inhibiting key enzymes and transcription factors associated with inflammation, such as NF-κB and iNOS . For example, some derivatives have demonstrated the ability to reduce inflammatory markers in cellular models of retinal ischemia .
Synthesis and Characterization
The synthesis of 2-(4-nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Alkylation Reactions : Alkylation under phase transfer catalysis conditions has been utilized to introduce various substituents on the imidazo[4,5-b]pyridine scaffold .
- Coupling Reactions : Cross-coupling techniques have been employed to link different aromatic systems to the core structure, enhancing its pharmacological profile .
Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of synthesized compounds .
Antitubercular Activity
A specific study focused on synthesizing a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. The results indicated that these compounds exhibited potent antitubercular activity against Mycobacterium tuberculosis. The study utilized ligand docking simulations to predict interactions with the target enzyme DprE1, a critical protein for bacterial survival .
Kinase Inhibition
Another significant application is the inhibition of kinases involved in various signaling pathways. Compounds derived from imidazo[4,5-b]pyridine have shown promise as inhibitors of Aurora kinase A and Diacylglycerol Acyltransferase 2 (DGAT2), which are important targets in cancer therapy .
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors in the central nervous system, modulating their activity to exert its effects.
Pathways Involved: It influences signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Pharmacological Activity
Antitubercular Activity
- 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine Derivatives : Exhibit potent inhibition of Mycobacterium tuberculosis H37Rv (MIC values in the µM range) via DprE1 binding .
- 3H-Imidazo[4,5-b]pyridine Analogs : Show moderate activity (MIC ~10–50 µM), emphasizing the necessity of the nitro group for enhanced potency .
FAAH Inhibition
- Meta-Substituted Analogs: Compounds like 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i) demonstrate IC50 values as low as 0.35 µM for FAAH, outperforming nitro-substituted derivatives (IC50: 2.1–73 µM) .
Metalloproteinase (MetAP) Inhibition
Structural and Electronic Features
Substituent Effects
- Nitro Group (EWG) : Enhances electron deficiency, promoting π-π stacking with aromatic residues (e.g., DprE1’s Tyr314) .
Planarity and Hydrogen Bonding
- Coplanar Rings : The imidazopyridine and 4-nitrophenyl rings in 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine are nearly coplanar, facilitating strong intermolecular π-stacking and hydrogen bonding (N–H···N) in crystal lattices .
- Triazole Analogs: Non-planar substituents disrupt stacking, reducing binding affinity .
Research Findings and Implications
- Antitubercular Lead : The nitro group’s role in DprE1 inhibition positions 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine as a promising scaffold for TB drug development .
- Limitations : Poor solubility and metabolic stability of nitroaromatics may necessitate structural optimization (e.g., prodrug strategies) .
- Broad Applications : Structural analogs demonstrate versatility in targeting FAAH, MetAPs, and kinases, highlighting the imidazo[4,5-b]pyridine core’s adaptability .
Biological Activity
2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused with an imidazole moiety and a nitrophenyl substituent, which enhances its chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine can be represented as follows:
- Chemical Formula : C₁₈H₁₁N₅O₄
- Molecular Weight : 377.09 g/mol
The presence of the nitro group on the phenyl ring is significant as it contributes to the compound's reactivity and biological profile.
Biological Activities
Research has shown that 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine exhibits several promising biological activities, including:
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that it demonstrates significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 0.8 μmol/L against Mycobacterium tuberculosis .
- Anticancer Potential : The imidazo[4,5-b]pyridine derivatives, including 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine, have shown efficacy in inhibiting cancer cell proliferation. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including lung and breast cancer cells .
- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of PAK4 kinase, which is implicated in cell motility and proliferation .
Table 1: Summary of Biological Activities
Synthesis and Evaluation
The synthesis of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves multi-step processes that include:
- Formation of the Imidazo[4,5-b]pyridine Skeleton : Utilizing starting materials such as nitro-substituted pyridines.
- Substitution Reactions : Introducing the nitrophenyl group through electrophilic aromatic substitution.
Recent advances have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with nitrophenyl derivatives under reflux conditions. For example, derivatives like 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine are synthesized using Pd-catalyzed cross-coupling reactions or nucleophilic substitution, achieving yields of 46–65% . Optimization involves solvent selection (e.g., DMF or ethanol), temperature control (80–120°C), and purification via column chromatography with ethyl acetate/hexane gradients. Purity is confirmed by HPLC (>95%) and NMR .
Q. How is structural characterization of 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR : 1H and 13C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the nitrophenyl group resonate at δ 8.2–8.5 ppm, while imidazo-pyridine protons appear at δ 7.8–8.1 ppm .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 267.08 for C12H8N4O2) .
- XRD : Single-crystal X-ray diffraction resolves planar conformations and hydrogen-bonding networks (e.g., orthorhombic Pna21 space group) .
Q. What in vitro assays are used to evaluate the biological activity of 2-(4-nitrophenyl)-imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Antimycobacterial activity is assessed via microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv, with MIC values reported (e.g., 1.56–6.25 µg/mL for active derivatives) . Cytotoxicity is tested on Vero cells using MTT assays to ensure selectivity indices >10 . Molecular docking (e.g., AutoDock Vina) predicts binding to targets like DprE1 enzyme, with binding energies ≤−8.5 kcal/mol indicating strong interactions .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations elucidate electronic properties and reactivity of 2-(4-nitrophenyl)-imidazo[4,5-b]pyridine?
- Methodological Answer : DFT studies (B3LYP/6-31G(d,p)) compute frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), electrostatic potential maps (highlighting nitro group electron deficiency), and vibrational spectra (IR/Raman bands at 1350 cm⁻¹ for NO2 stretching) . These correlate with experimental XRD and spectroscopic data to validate electron-withdrawing effects of the nitro group, which enhance electrophilic substitution reactivity .
Q. What strategies resolve contradictions between computational predictions and experimental biological data for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Discrepancies in docking scores vs. MIC values may arise from solvation effects or protein flexibility. Remediation steps include:
- Molecular Dynamics Simulations : To account for target conformational changes (e.g., DprE1 active site flexibility over 100 ns trajectories) .
- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between derivatives with varying substituents (e.g., bromo vs. methoxy groups) .
- Metabolite Profiling : LC-MS/MS identifies metabolites (e.g., hydroxylated or glucuronidated forms) that alter in vivo activity .
Q. How does the nitro group position (para vs. meta) influence the photophysical and pharmacological properties of imidazo[4,5-b]pyridines?
- Methodological Answer : Comparative studies show:
- Para-nitro derivatives : Exhibit stronger electron-withdrawing effects, reducing HOMO-LUMO gaps by 0.3–0.5 eV compared to meta-substituted analogs, enhancing charge-transfer transitions in UV-Vis spectra (λmax ~350 nm) .
- Biological Impact : Para-nitro groups improve antitubercular activity (MIC 1.56 µg/mL vs. 12.5 µg/mL for meta-nitro) due to better DprE1 binding via nitro-oxygen hydrogen bonds .
Q. What experimental design considerations are critical for scaling up imidazo[4,5-b]pyridine synthesis while maintaining reproducibility?
- Methodological Answer : Key factors include:
- Solvent Selection : Use DMSO or DMF for solubility but avoid prolonged heating (>24 h) to prevent decomposition .
- Catalyst Recycling : Pd/C or CuI catalysts are reused up to 3× with <5% yield drop .
- In-line Analytics : PAT tools (e.g., FTIR monitoring) track reaction progress and intermediate stability .
Data Contradiction Analysis
Q. Why do some imidazo[4,5-b]pyridine derivatives show high in vitro potency but poor in vivo efficacy?
- Methodological Answer : Common issues include:
- Poor Solubility : LogP >3.75 reduces bioavailability. Solutions: Formulate with co-solvents (e.g., PEG300:Tween80:Saline = 40:5:45) .
- Rapid Metabolism : CYP3A4-mediated oxidation shortens half-life. Mitigation: Introduce electron-donating substituents (e.g., methoxy) to block metabolic hotspots .
Q. How to interpret conflicting XRD and DFT data regarding hydrogen bonding in imidazo[4,5-b]pyridine crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
